
5-Bromo-2,3,4-trifluoronitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,3,4-trifluoronitrobenzene (5-BrTNFB) is a fluorinated nitroaromatic compound that has been widely studied for its potential applications in a variety of scientific research fields. 5-BrTNFB is a white crystalline solid with a molecular formula of C6H2BrF3NO2 and a molecular weight of 236.03 g/mol. It is soluble in organic solvents such as methanol, ethanol, and acetone. 5-BrTNFB is an important fluorinated nitroaromatic compound due to its unique and versatile properties, which make it attractive for use in a variety of scientific research applications.
科学的研究の応用
5-Bromo-2,3,4-trifluoronitrobenzene has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a fluorescent probe for the detection of nitroaromatic compounds. It is also used in the study of biomolecules, as it has been shown to be an effective inhibitor of various enzymes. In addition, this compound is used in the synthesis of various polymers, and it is also used in the manufacture of pharmaceuticals, cosmetics, and other industrial products.
作用機序
The mechanism of action of 5-Bromo-2,3,4-trifluoronitrobenzene is not fully understood. It is believed that the nitro group of the molecule is responsible for its reactivity and its ability to interact with other molecules. The nitro group is capable of forming hydrogen bonds with other molecules, and this allows it to act as a catalyst in various reactions. Additionally, the fluorine atoms of the molecule are believed to be involved in the formation of a variety of different complexes, which can then interact with other molecules to facilitate the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that it has the ability to interact with various enzymes, and this interaction can result in the inhibition of enzyme activity. Additionally, it has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. Furthermore, this compound has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
The advantages of using 5-Bromo-2,3,4-trifluoronitrobenzene in laboratory experiments include its low cost, its ease of synthesis, and its versatility. Additionally, it is a relatively stable compound, and it has been shown to be an effective inhibitor of various enzymes. However, the use of this compound in laboratory experiments is limited by its toxicity, as it can be harmful if inhaled or ingested. Additionally, it has been shown to be a potent inhibitor of the enzyme cytochrome P450, which can have unintended effects on the metabolism of drugs and other compounds.
将来の方向性
The future directions for 5-Bromo-2,3,4-trifluoronitrobenzene research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and other industrial products. Additionally, further research is needed to determine the optimal synthesis methods for this compound, and to develop methods for the production of more efficient and cost-effective derivatives of the compound. Finally, further research is needed to determine the potential toxicity of this compound, as well as its potential for use in the treatment of various diseases.
合成法
5-Bromo-2,3,4-trifluoronitrobenzene can be synthesized through a variety of methods, including the nitration of 4-bromonitrobenzene, the nitration of 2,4-dinitrobenzene, and the nitration of 3,4-dinitrobenzene. The nitration of 4-bromonitrobenzene is the most commonly used method, as it is the simplest and most efficient. The reaction requires the use of a nitrating mixture of nitric acid and sulfuric acid, as well as a suitable solvent such as acetic acid or ethyl acetate. The reaction is typically conducted at a temperature of 70-80°C, and the reaction is complete when the desired product is obtained.
特性
IUPAC Name |
1-bromo-2,3,4-trifluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMXOYIEKYSHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


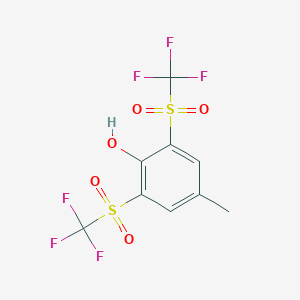
![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
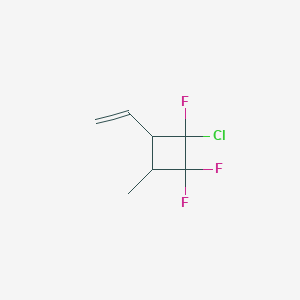
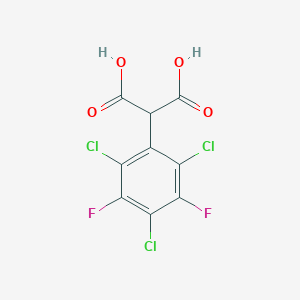
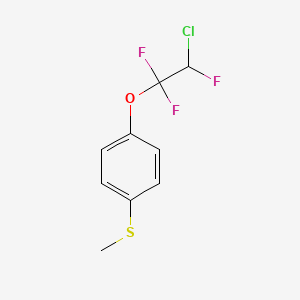

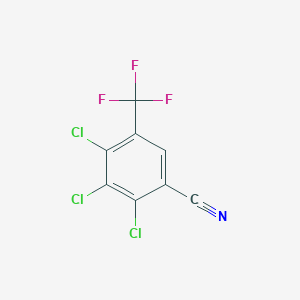
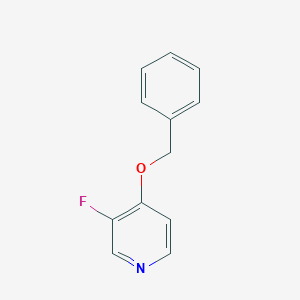

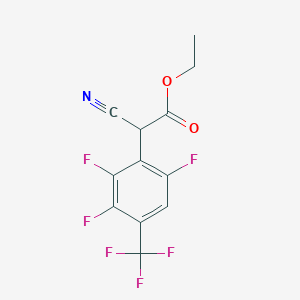


![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)